molecular formula C18H11NO B12379518 5H-Benzofuro[3,2-c]carbazole-d10

5H-Benzofuro[3,2-c]carbazole-d10

Cat. No.: B12379518
M. Wt: 267.3 g/mol
InChI Key: XYZGAMBQUKTSIJ-LHNTUAQVSA-N
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Description

5H-Benzofuro[3,2-c]carbazole-d10 is a deuterated derivative of 5H-Benzofuro[3,2-c]carbazole. This compound is of significant interest in the field of organic electronics, particularly in the development of thermally activated delayed fluorescence emitters. The deuterated form, this compound, is used to study isotope effects on the photophysical properties of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzofuro[3,2-c]carbazole typically involves the construction of the benzofurocarbazole core through a series of cyclization reactions. The deuterated version, 5H-Benzofuro[3,2-c]carbazole-d10, can be synthesized by incorporating deuterium atoms at specific positions during the synthesis process. One common method involves the use of deuterated reagents and solvents to achieve the desired deuteration.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Benzofuro[3,2-c]carbazole-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofurocarbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzofurocarbazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5H-Benzofuro[3,2-c]carbazole-d10 has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence properties.

    Photophysics: The deuterated form is used to study isotope effects on the photophysical properties of the parent compound.

    Material Science: It is explored for its potential in creating new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 5H-Benzofuro[3,2-c]carbazole-d10 exerts its effects involves its ability to undergo thermally activated delayed fluorescence. This process involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state. The deuterium atoms in the compound can influence the rates of these processes, providing insights into the role of isotope effects in photophysical phenomena.

Comparison with Similar Compounds

Similar Compounds

    5H-Benzofuro[3,2-c]carbazole: The non-deuterated parent compound.

    5H-Benzofuro[3,2-c]carbazole-d8: Another deuterated derivative with deuterium atoms at different positions.

    5H-Benzofuro[3,2-c]carbazole-d12: A fully deuterated derivative.

Uniqueness

5H-Benzofuro[3,2-c]carbazole-d10 is unique due to its specific deuteration pattern, which allows for detailed studies of isotope effects on the photophysical properties of the compound. This makes it a valuable tool in both fundamental research and the development of advanced materials for organic electronics.

Properties

Molecular Formula

C18H11NO

Molecular Weight

267.3 g/mol

IUPAC Name

1,2,3,4,6,7,8,9,10,11-decadeuterio-5H-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

XYZGAMBQUKTSIJ-LHNTUAQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=C(C4=C3OC5=C(C(=C(C(=C45)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45

Origin of Product

United States

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